molecular formula C15H15IO3 B5063030 1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene

1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5063030
M. Wt: 370.18 g/mol
InChI Key: IYXWTTJNUZAIHI-UHFFFAOYSA-N
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Description

1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H15IO3. It is a derivative of benzene, featuring an iodine atom and a complex ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves a multi-step process. One common method includes the iodination of a benzene derivative followed by the introduction of the ether linkage through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the ether linkages can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-[2-(4-methoxyphenoxy)ethoxy]benzene
  • 2-Iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene

Uniqueness

1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene is unique due to the specific positioning of the iodine atom and the methoxyphenoxy group

Properties

IUPAC Name

1-iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO3/c1-17-14-3-2-4-15(11-14)19-10-9-18-13-7-5-12(16)6-8-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXWTTJNUZAIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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